1-(5-Chloro-2-fluorophenyl)guanidine
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Overview
Description
1-(5-Chloro-2-fluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluorophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-fluoroaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the guanidine group onto the aromatic ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-fluorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The guanidine group can undergo oxidation to form corresponding urea derivatives or reduction to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted phenylguanidines with various functional groups.
Oxidation and Reduction Reactions: Products include urea derivatives and amine derivatives.
Scientific Research Applications
1-(5-Chloro-2-fluorophenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)guanidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1-(5-Chloro-2-fluorophenyl)urea: Similar structure but with a urea group instead of a guanidine group.
1-(5-Chloro-2-fluorophenyl)amine: Similar structure but with an amine group instead of a guanidine group.
Uniqueness: 1-(5-Chloro-2-fluorophenyl)guanidine is unique due to its specific combination of chlorine and fluorine substitutions on the phenyl ring and the presence of the guanidine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H7ClFN3 |
---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-(5-chloro-2-fluorophenyl)guanidine |
InChI |
InChI=1S/C7H7ClFN3/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
MYNNRYUWISYJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C(N)N)F |
Origin of Product |
United States |
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